(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide
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Overview
Description
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE is a complex organic compound with a unique structure that combines elements of isoquinoline and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE typically involves multiple steps. One common method involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can significantly affect the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE exerts its effects involves interactions with various molecular targets and pathways. For example, it can cause a loss in mitochondrial membrane potential, activate caspase-9 and -3, and cleave PARP-1, leading to apoptosis . These interactions highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 3,4-dihydro-3,3-dimethyl-1(2H)-acridinone
- 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione
Uniqueness
What sets 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE apart is its unique combination of isoquinoline and piperidine structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(Z)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-4-oxo-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C20H25N3O3/c1-20(2)12-13-8-4-5-9-14(13)16(22-20)15(17(24)18(21)25)19(26)23-10-6-3-7-11-23/h4-5,8-9,24H,3,6-7,10-12H2,1-2H3,(H2,21,25)/b17-15- |
InChI Key |
AGGDWTYRYQUEAW-ICFOKQHNSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)N)/O)/C(=O)N3CCCCC3)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)N)O)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
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